N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide
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Overview
Description
N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide is a synthetic organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in their ring structure. This particular compound is characterized by the presence of a but-2-ynamide group attached to a benzoxazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide typically involves the reaction of 2-methyl-1,3-benzoxazole with an appropriate alkyne derivative. One common method involves the use of 2-aminophenol and an aldehyde under reflux conditions to form the benzoxazole ring . The subsequent attachment of the but-2-ynamide group can be achieved through a series of coupling reactions, often involving catalysts such as palladium or copper to facilitate the formation of the carbon-carbon triple bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial synthesis more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the triple bond in the but-2-ynamide group to a double or single bond.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups into the benzoxazole ring, enhancing its chemical diversity .
Scientific Research Applications
N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function. Additionally, it can interact with cellular receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1,3-benzoxazole: A simpler benzoxazole derivative with similar chemical properties.
4-Methyl-1,3-benzoxazole: Another benzoxazole derivative with a methyl group at a different position.
2-Aminobenzoxazole: Contains an amino group, which imparts different reactivity and biological activity.
Uniqueness
N-[2-(2-Methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide is unique due to the presence of the but-2-ynamide group, which introduces a carbon-carbon triple bond into the molecule. This structural feature enhances its reactivity and allows for the formation of a wide range of derivatives through various chemical reactions .
Properties
IUPAC Name |
N-[2-(2-methyl-1,3-benzoxazol-4-yl)ethyl]but-2-ynamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-5-13(17)15-9-8-11-6-4-7-12-14(11)16-10(2)18-12/h4,6-7H,8-9H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGUIHVHAHCCDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCC1=C2C(=CC=C1)OC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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